2-(4'-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester
Overview
Description
2-(4’-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester is an organic compound that belongs to the class of biphenyl derivatives. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of functional groups like acetyl, fluoro, and ester moieties in its structure suggests potential reactivity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester typically involves multi-step organic reactions. One possible route could be:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, to form carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for drug discovery.
Medicine: May serve as a lead compound for the development of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4’-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like acetyl and fluoro can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4’-Acetyl-biphenyl-4-YL)-propionic acid methyl ester: Lacks the fluoro group, which may affect its reactivity and biological activity.
2-(4’-Fluoro-biphenyl-4-YL)-propionic acid methyl ester: Lacks the acetyl group, potentially altering its chemical properties.
2-(4’-Acetyl-2-chloro-biphenyl-4-YL)-propionic acid methyl ester: Similar structure but with a chloro group instead of fluoro, which can lead to different reactivity and applications.
Uniqueness
The presence of both acetyl and fluoro groups in 2-(4’-Acetyl-2-fluoro-biphenyl-4-YL)-propionic acid methyl ester makes it unique, as these functional groups can impart distinct chemical and biological properties. The fluoro group, in particular, can enhance metabolic stability and binding affinity in biological systems.
Properties
IUPAC Name |
methyl 2-[4-(4-acetylphenyl)-3-fluorophenyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FO3/c1-11(18(21)22-3)15-8-9-16(17(19)10-15)14-6-4-13(5-7-14)12(2)20/h4-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUUVAORLIYLIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)C)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595636 | |
Record name | Methyl 2-(4'-acetyl-2-fluoro[1,1'-biphenyl]-4-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215175-83-0 | |
Record name | Methyl 2-(4'-acetyl-2-fluoro[1,1'-biphenyl]-4-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.